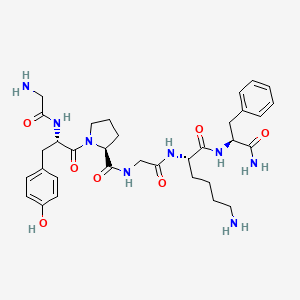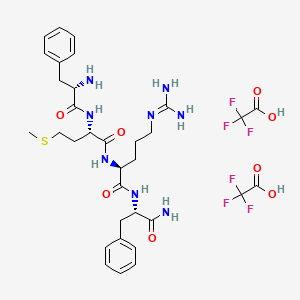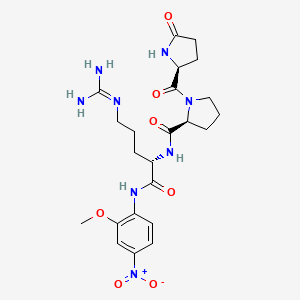
Asparaginase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asparaginase is an enzyme used as a medication and in food manufacturing . As a medication, L-asparaginase is used to treat acute lymphoblastic leukemia (ALL) and lymphoblastic lymphoma (LBL) . It is given by injection into a vein, muscle, or under the skin . A pegylated version is also available .
Synthesis Analysis
This compound is produced by various organisms, including bacteria like Streptomyces rochei . The production process involves solid state and submerged fermentation . Asparagine synthesis occurs by the amination of aspartate which is catalyzed by asparagine synthetase .
Molecular Structure Analysis
Asparaginases are a large and structurally diverse group of enzymes ubiquitous amongst archaea, bacteria, and eukaryotes, that catalyze hydrolysis of asparagine to aspartate and ammonia . The monomeric molecular weight of the purified L-asparaginase is 64 kD .
Chemical Reactions Analysis
This compound catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia . This simple chemical reaction is crucial for the enzyme’s therapeutic effect .
Physical and Chemical Properties Analysis
This compound is a bacterial enzyme that is used as an antineoplastic agent, largely in the therapy of acute lymphocytic leukemia (ALL) . It is often made from Escherichia coli (E. coli) or Erwinia chrysanthemi .
Scientific Research Applications
Microbial Production and Modification
L-Asparaginase (L-ASNase) is significant in both the clinical and food industries. Its microbial production, especially in hosts like Escherichia coli, Bacillus subtilis, and Pichia pastoris, has shown remarkable progress. Modifications to decrease glutaminase activity, enhance in vivo stability, and improve thermostability are notable developments. These advancements have significant implications for its use in pharmaceuticals and as a food additive to inhibit acrylamide formation (Wang et al., 2021).
Biotechnology and Cancer Research
L-asparaginase's role in cancer research is crucial, with molecular modeling used to design stable mutations of the enzyme, enhancing its selectivity and potential in cancer chemotherapy (Kuehl et al., 2010).
Food Industry Applications
L-asparaginase's application in the food industry, particularly in reducing acrylamide formation in fried and baked foods, is an area of growing interest. Studies have demonstrated significant reductions in acrylamide production, sometimes over 90%, highlighting its potential as a multipurpose enzyme (Oliveira et al., 2021).
Alternative Sources and Properties
Exploring alternative sources of L-asparaginase, including plants and fungi, and their potential as less toxic alternatives to current formulations is an active area of research. This includes studies on the biochemical characteristics and enzyme stability of L-asparaginase from different sources (Shrivastava et al., 2016).
Impact on Leukemic Cells and Signaling Pathways
L-asparaginase affects leukemic cells by depleting asparagine and glutamine, leading to protein synthesis inhibition and cell death. Its impact on specific signaling pathways in leukemic cells, such as the inhibition of p70 S6 kinase and phosphorylation of 4E-BP1, has been demonstrated, suggesting its role in targeting a common signaling pathway with drugs like rapamycin (Iiboshi et al., 1999).
Potential of Recombinant L-Asparaginase
The development of recombinant L-asparaginase, such as from Zymomonas mobilis, produced in Escherichia coli, shows promise as a new antileukemic agent. These developments focus on increasing the quantity produced and enhancing cytotoxic effects on leukemic cells (Einsfeldt et al., 2016).
Mechanism of Action
Target of Action
Asparaginase, also known as L-asparaginase (LA), primarily targets the amino acid asparagine . Asparagine is an essential amino acid for leukemic cells . These cells lack the ability to synthesize asparagine due to the absence of L-asparaginase synthetase enzyme, hence they are dependent on the exogenous supply of asparagine for their existence and reproduction .
Mode of Action
This compound catalyzes the degradation of asparagine into ammonia and aspartate . This enzymatic breakdown of asparagine into aspartate and ammonia is facilitated by a nucleophilic threonine located close to the active center of the protein . The enzyme’s ability to inhibit protein biosynthesis in lymphoblasts is what makes it a potent treatment for acute lymphoblastic leukemia (ALL) .
Biochemical Pathways
Asparagine metabolism involves two key enzymes: asparagine synthase (ASNS) and this compound (ASNase). ASNS catalyzes the synthesis of asparagine from aspartate, using either glutamine or ammonia. ASNase, on the other hand, hydrolyzes asparagine to aspartate . The depletion of asparagine in the cell leads to a reduction in intracellular glutamine and subsequently intracellular asparagine .
Pharmacokinetics
This compound derived from different biological sources, such as Escherichia coli and Erwinia chrysanthemi, is prescribed to completely deplete asparagine in the blood . The formation of this compound antibodies, differences in pharmacokinetic properties between asparaginases, and pronounced interpatient variability make it difficult to predict the degree of asparagine depletion that will result from a given dose of this compound .
Result of Action
The action of this compound leads to the depletion of asparagine, an essential amino acid for leukemic cells. This depletion inhibits protein biosynthesis in lymphoblasts, leading to cell death . The antineoplastic activity of this compound is what makes it a potent treatment for acute lymphoblastic leukemia (ALL) .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the impact of different temperatures and pH on enzyme production has been studied . Moreover, the formulation of this compound, degree of interpatient variability, formation of this compound antibodies, concomitant medications, and even the method of administration can have an important impact on this compound activity dynamics and patient outcomes .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Asparaginase catalyzes the hydrolysis of asparagine into aspartic acid and ammonia . This enzyme interacts with asparagine, a substrate essential for the survival of certain cancer cells . The interaction between this compound and asparagine is a key biochemical reaction that leads to the depletion of asparagine, thereby inhibiting protein biosynthesis in lymphoblasts .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells, particularly leukemic cells, this compound degrades asparagine, an essential amino acid for these cells, into ammonia and aspartate . This process inhibits protein biosynthesis in lymphoblasts, leading to cell death . This compound also affects the mTOR signaling pathway, which controls cell growth and division .
Molecular Mechanism
The molecular mechanism of this compound involves the hydrolysis of asparagine into aspartic acid and ammonia . This reaction is facilitated by the active site of the enzyme, where asparagine binds and undergoes a nucleophilic attack by a threonine residue, leading to the formation of an acyl-enzyme intermediate . The hydrolysis of this intermediate results in the production of aspartic acid and ammonia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound activity operates within a temperature range between 25 and 37 °C . Over time, the enzyme’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of this compound can lead to side effects such as vomiting and abnormal liver tests . The specific threshold effects, toxic effects, and adverse effects at high doses can vary depending on the animal model and the specific study parameters.
Metabolic Pathways
This compound is involved in the metabolic pathway of asparagine. Asparagine synthase (ASNS) catalyzes the synthesis of asparagine from aspartate and glutamine or ammonia, and this compound hydrolyzes asparagine to aspartate . This process is part of the broader nitrogen metabolism in organisms .
Transport and Distribution
This compound is distributed in a range of living organisms including animals, plants, and microbes
Subcellular Localization
This compound is found in the cytosol of young leaves . Asparagine aminotransferase, another enzyme involved in asparagine metabolism, is localized exclusively in the peroxisome . The subcellular localization of this compound and its effects on activity or function can vary depending on the organism and the specific cellular context .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Asparaginase involves the conversion of L-asparagine to L-aspartic acid and ammonia. This reaction is catalyzed by the enzyme Asparaginase. The synthesis pathway can be achieved through recombinant DNA technology or through isolation from bacterial or fungal sources.", "Starting Materials": [ "L-asparagine", "Ammonia", "Bacterial or fungal source of Asparaginase" ], "Reaction": [ "Step 1: Isolation of Asparaginase from bacterial or fungal source or production of recombinant Asparaginase", "Step 2: Mixing of L-asparagine and Asparaginase", "Step 3: Hydrolysis of L-asparagine to L-aspartic acid and ammonia catalyzed by Asparaginase", "Step 4: Separation of L-aspartic acid and ammonia from the reaction mixture" ] } | |
CAS No. |
9015-68-3 |
Synonyms |
L-ASNase |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











